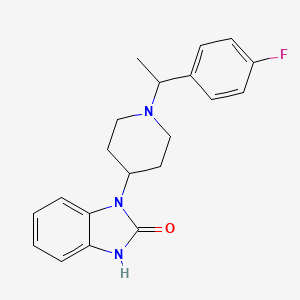
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an anthracene moiety and a propenamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of anthracene-9,10-dione with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the propenamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to its dihydro form, altering the compound’s electronic properties.
Substitution: The propenamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism by which 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- stands out due to its unique combination of an anthracene moiety and a propenamide group. Similar compounds include:
- 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3-phenyl-
- 2-Propenamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- 2-Propenamide, N-[4-(butylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
10261-22-0 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H13NO3/c1-10(2)18(22)19-14-9-5-8-13-15(14)17(21)12-7-4-3-6-11(12)16(13)20/h3-9H,1H2,2H3,(H,19,22) |
InChI-Schlüssel |
XFCJJPMAGADFQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
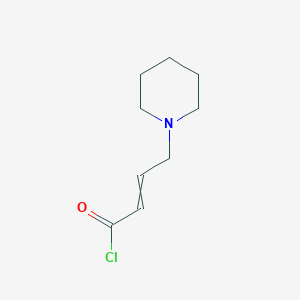
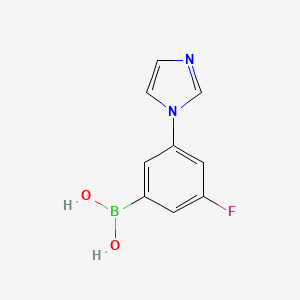

![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
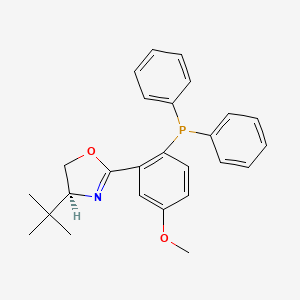
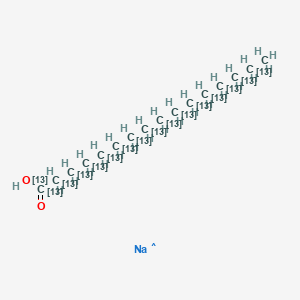

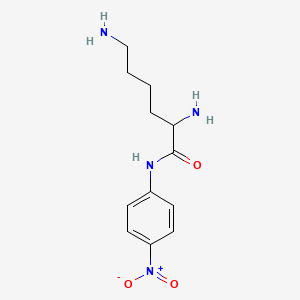
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
